molecular formula C17H20NO4+ B1264264 6-O-methylnorlaudanosolinium

6-O-methylnorlaudanosolinium

Cat. No. B1264264
M. Wt: 302.34 g/mol
InChI Key: RHMGJTZOFARRHB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-methylnorlaudanosolinium is conjugate acid of 6-O-methylnorlaudanosoline arising from protonation of the isoquinoline nitrogen. It is a conjugate acid of a 6-O-methylnorlaudanosoline.

Scientific Research Applications

  • Enzyme Purification and Properties in Plant Cell Cultures : A study by Rueffer, Nagakura, and Zenk (1983) focused on the partial purification and characterization of S-adenosylmethionine: (R), (S)-norlaudanosoline-6-O-methyltransferase from Argemone platyceras cell cultures. This enzyme catalyzes the formation of 6-O-methylnorlaudanosoline and is specific for tetrahydrobenzylisoquinoline alkaloids, playing a crucial role in their biosynthesis (Rueffer, Nagakura, & Zenk, 1983).

  • O-methyltransferases in Alkaloid Biosynthesis : Chang, Hagel, and Facchini (2015) identified O-methyltransferases (OMTs) in Glaucium flavum, which are involved in the biosynthesis of glaucine, a tetra-O-methylated benzylisoquinoline alkaloid. GFLOMT2, one of the enzymes, showed a preference for 6-O-methylation of norlaudanosoline, highlighting its role in the biosynthesis pathway of this class of alkaloids (Chang, Hagel, & Facchini, 2015).

  • Characterization of Isoquinoline Alkaloid Biosynthesis : Morishige, Tsujita, Yamada, and Sato (2000) studied the S-Adenosyl-l-methionine:3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase, which catalyzes the conversion of 3′-hydroxy-N-methylcoclaurine to reticuline, an intermediate in isoquinoline alkaloid biosynthesis. The study highlighted that another O-methyltransferase, the norcoclaurine 6-O-methyltransferase (6-OMT), is involved in methylation of the 6-hydroxyl group of norcoclaurine, indicating a complex network of enzymes in alkaloid biosynthesis (Morishige, Tsujita, Yamada, & Sato, 2000).

properties

Product Name

6-O-methylnorlaudanosolinium

Molecular Formula

C17H20NO4+

Molecular Weight

302.34 g/mol

IUPAC Name

4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]benzene-1,2-diol

InChI

InChI=1S/C17H19NO4/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,18-21H,4-6H2,1H3/p+1

InChI Key

RHMGJTZOFARRHB-UHFFFAOYSA-O

Canonical SMILES

COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-O-methylnorlaudanosolinium
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Reactant of Route 6
6-O-methylnorlaudanosolinium

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